molecular formula C8H16O3 B14628591 2-Methylbut-3-en-2-ol;propanoic acid CAS No. 57907-37-6

2-Methylbut-3-en-2-ol;propanoic acid

Cat. No.: B14628591
CAS No.: 57907-37-6
M. Wt: 160.21 g/mol
InChI Key: LZBMSZHKQDFRFZ-UHFFFAOYSA-N
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Description

2-Methylbut-3-en-2-ol (CAS: 115-18-4) is a tertiary unsaturated alcohol with the molecular formula C₅H₁₀O. Its structure features a hydroxyl group adjacent to a double bond, making it reactive in hydration and esterification reactions. This compound is commonly used in organic synthesis and as a flavoring agent due to its fruity odor.

Propanoic acid (CAS: 79-09-4) is a short-chain carboxylic acid (C₃H₆O₂) with a pungent odor. It is widely utilized as a preservative in food, a precursor for esters in fragrances, and a building block in pharmaceuticals.

Properties

CAS No.

57907-37-6

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-methylbut-3-en-2-ol;propanoic acid

InChI

InChI=1S/C5H10O.C3H6O2/c1-4-5(2,3)6;1-2-3(4)5/h4,6H,1H2,2-3H3;2H2,1H3,(H,4,5)

InChI Key

LZBMSZHKQDFRFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CC(C)(C=C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methylbut-3-en-2-ol vs. Other Alcohols
Compound Structure Boiling Point (°C) Key Applications/Findings Evidence Source
2-Methylbut-3-en-2-ol Tertiary, unsaturated alcohol 102–104 Flavoring agent; synthetic intermediate
2-Methyl-3-buten-2-ol Similar structure 100–102 Solvent; polymer synthesis
1-Hexanol Primary alcohol 157 Aroma compound in spirits and foods
2-Phenylethanol Aromatic alcohol 219 Perfumery; antimicrobial properties

Key Differences :

  • Reactivity: 2-Methylbut-3-en-2-ol’s tertiary and unsaturated structure enhances its susceptibility to acid-catalyzed rearrangements compared to primary alcohols like 1-hexanol.
  • Odor Profile: Unlike 2-phenylethanol (rosy aroma), 2-methylbut-3-en-2-ol exhibits a citrus-like scent.
Propanoic Acid vs. Carboxylic Acid Derivatives
Compound Structure/Substituents Key Properties/Applications Evidence Source
Propanoic acid C₃H₆O₂ Food preservative; antifungal agent
2-Methylpropanoic acid (Isobutyric acid) Branched C₄H₈O₂ Aroma compound in cheeses and liquors
3-(Methylthio)propanoic acid methyl ester Thioether ester Dominant pineapple aroma compound (622 µg/kg in Tainong No. 4 pineapple)
3-Phenylpropanoic acid Aromatic substitution Antimicrobial activity against E. coli
2-Azido-3-phenylpropanoic acid Azide-functionalized derivative Precursor for triazole-based pharmaceuticals

Key Differences :

  • Bioactivity: Chlorinated 3-phenylpropanoic acid derivatives (e.g., compound 1 in ) show selective antimicrobial effects, unlike unmodified propanoic acid.
  • Volatility: Esters like 3-(methylthio)propanoic acid methyl ester have lower boiling points and higher volatility, making them key aroma contributors in foods.
Propanoic Acid in Pharmaceuticals
  • Impurity Profiles: Propanoic acid derivatives (e.g., 3-[4-(2-methylpropyl)phenyl]propanoic acid) are monitored as impurities in drug synthesis (e.g., CAS 65322-85-2).
  • Neurotoxic Derivatives: 2-Amino-3-(methylamino)-propanoic acid (BMAA) exhibits neurotoxicity at high doses (>100 mg/kg), though dietary exposure via cycads is minimal.
2-Methylbut-3-en-2-ol in Natural Products
  • Plant Sources: Found in Hypericum perforatum (St. John’s Wort) extracts, where its esters (e.g., butyl 2-methylpropanoate) accumulate differentially with altitude.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methylbut-3-en-2-ol and propanoic acid derivatives in a laboratory setting?

  • Methodological Answer : Synthesis strategies often involve catalytic systems or acid-mediated cyclization. For example, regioselective olefination of substituted toluenes using Pd(II) catalysts under controlled acidity yields 3-(2'-tolyl)propanoic acid derivatives . Cyclization of hydroxy acids with boron trifluoride diethyl etherate can generate branched propanoic acid derivatives (e.g., 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid) . Key considerations include optimizing reaction conditions (e.g., pH, temperature) and validating regioselectivity via NMR or mass spectrometry.

Q. How can researchers ensure safe handling and storage of 2-Methylbut-3-en-2-ol and propanoic acid derivatives during experiments?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) and monitor airborne concentrations. Use PPE (gloves, lab coats) and ensure access to eyewash stations and emergency showers. Contaminated clothing should be removed immediately and professionally decontaminated . Storage requires inert atmospheres for reactive derivatives and adherence to GHS classification guidelines.

Q. What spectroscopic techniques are most effective for characterizing the structural properties of these compounds?

  • Methodological Answer : GC-MS and LC-MS/MS are critical for identifying metabolites like 3-(2-hydroxyphenyl)propanoic acid in biological samples, with fragmentation patterns aiding structural elucidation . NIST Standard Reference Data provides validated thermodynamic and spectroscopic datasets (e.g., IR, NMR) for benchmarking . For stereochemical analysis, chiral chromatography or X-ray crystallography is recommended .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in thermodynamic data (e.g., excess enthalpies) for propanoic acid mixtures?

  • Methodological Answer : Discrepancies between experimental and calculated excess enthalpies (e.g., acetic acid–propanoic acid mixtures) can be addressed using the Non-Random Hydrogen Bonding (NRHB) model to isolate hydrogen bonding contributions . Cross-validate data with multiple techniques (e.g., calorimetry, vapor-liquid equilibrium measurements) and adjust activity coefficients in thermodynamic models.

Q. How can catalytic systems be optimized for regioselective synthesis of propanoic acid derivatives, such as those involving palladium(II) complexes?

  • Methodological Answer : Tune reaction acidity to control electrophilic Pd(II) attack on aromatic rings. For example, adjusting HCl concentration in N,N-dimethylbenzylamine olefination enhances ortho-selectivity, yielding 3-(2'-tolyl)propanoic acid derivatives . Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) can refine catalytic cycles and ligand design.

Q. What advanced analytical approaches are recommended for identifying and quantifying trace impurities in propanoic acid-based pharmaceuticals?

  • Methodological Answer : Use certified reference standards (e.g., EP impurities A–N) for LC-MS/MS calibration . Develop hyphenated techniques like capillary LC with gradient elution to resolve structurally similar impurities (e.g., chlorophenoxy acid herbicides) . Validate methods per ICH guidelines, including limits of detection (LOD) and quantification (LOQ).

Q. How do stereochemical variations (e.g., (R)- vs (S)-enantiomers) influence the biological activity of propanoic acid derivatives?

  • Methodological Answer : Enantiomers like (R)-2-amino-2-methyl-3-phenylpropanoic acid exhibit distinct bioactivity due to differential enzyme binding. Assess activity via in vitro assays (e.g., enzyme inhibition kinetics) and in silico docking studies . Chiral stationary phases (e.g., polysaccharide-based columns) enable separation and purity analysis.

Q. What mechanistic insights explain the role of hydrogen bonding in the dimerization behavior of propanoic acid derivatives?

  • Methodological Answer : Hydrogen bonding in carboxylic acid dimers (e.g., propanoic acid–butanoic acid mixtures) dominates excess enthalpy profiles. Use temperature-dependent FTIR spectroscopy to monitor dimer stability and computational tools (e.g., COSMO-RS) to predict association constants . Compare experimental data with ab initio molecular dynamics simulations.

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